molecular formula C6H7N3O2 B1288747 1H-Pyrrole-2,5-dicarboxamide CAS No. 719278-42-9

1H-Pyrrole-2,5-dicarboxamide

Cat. No. B1288747
M. Wt: 153.14 g/mol
InChI Key: DFIPNKZUNZIMDW-UHFFFAOYSA-N
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Description

1H-Pyrrole-2,5-dicarboxamide is a derivative of pyrrole, a five-membered aromatic heterocycle with nitrogen as the heteroatom. The 2,5-dicarboxamide functionality indicates the presence of two amide groups at the 2nd and 5th positions of the pyrrole ring. This structure is a versatile motif for hydrogen bonding, which can lead to the formation of various dimensional networks in the solid state .

Synthesis Analysis

The synthesis of pyrrole derivatives can be achieved through various methods. For instance, pyrrolidin-5-one-2-carboxamides, which are structurally related to 1H-pyrrole-2,5-dicarboxamide, can be synthesized via a one-pot Ugi reaction followed by a regioselective cyclization . Another related compound, 1H-pyrrole-2,3,5-tricarboxylic acid, a breakdown product of melatonin, was synthesized using a Hantzsch synthesis approach . These methods demonstrate the synthetic accessibility of pyrrole derivatives through cyclization and condensation reactions.

Molecular Structure Analysis

The molecular structure of pyrrole derivatives can vary significantly, leading to different physical and chemical properties. For example, polymorphic modifications of a 1H-pyrroloquinoline derivative were studied, revealing different crystal packing and organizational levels in the solid state . This highlights the importance of molecular structure analysis in understanding the properties of pyrrole derivatives.

Chemical Reactions Analysis

Pyrrole derivatives can participate in various chemical reactions due to their reactive sites. The presence of carboxamide groups can lead to hydrogen bonding, which is crucial for the formation of one-, two-, and three-dimensional networks in the solid state . Additionally, the synthesis of new 1H-1-pyrrolylcarboxamides with potential pharmacological activity involves acyl chlorides and various amines, indicating the reactivity of the pyrrole ring towards N-acylation .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure. For instance, the presence of substituents on the phenyl ring attached to the pyrrole core can significantly affect the crystal packing and, consequently, the material's properties . Moreover, a new pyrrole compound, 1-methoxypyrrole-2-carboxamide, was found to exhibit antibacterial properties, demonstrating the potential biological activity of such compounds .

Scientific Research Applications

Synthetic Chemistry Applications

1H-Pyrrole-2,5-dicarboxamide derivatives serve as key intermediates in the synthesis of complex heterocyclic compounds. For instance, hybrid catalysts have been employed for the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, which are crucial for medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. The review by Parmar, Vala, and Patel (2023) highlights the use of diverse catalysts, including organocatalysts, metal catalysts, and nanocatalysts, for developing substituted pyrano[2,3-d]pyrimidin-2-one derivatives through one-pot multicomponent reactions, underlining the structural challenges and the importance of catalyst recyclability in these syntheses (Parmar, Vala, & Patel, 2023).

Materials Science and Nanotechnology

The incorporation of pyrrole derivatives into diketopyrrolopyrroles (DPPs) demonstrates their significance in materials science, particularly for the development of high-quality pigments and electronic devices. The review by Grzybowski and Gryko (2015) discusses the evolution of DPPs as widely used dyes in field-effect transistors, bulk-heterojunction solar cells, and dye-sensitized solar cells. Their study emphasizes the correlation between the structure of DPPs and their optical properties, showcasing the potential for further applications in fluorescence imaging and the design of new materials with enhanced optical properties (Grzybowski & Gryko, 2015).

Medicinal Chemistry and Drug Discovery

In medicinal chemistry, pyrrole-based compounds have been explored for their bioactive properties and target selectivity. The review by Li Petri et al. (2020) focuses on pyrrole and its hetero-fused derivatives with anticancer, antimicrobial, and antiviral activities reported between 2015 and 2019. This work highlights the significance of the pyrrole nucleus as a pharmacophore unit in drug discovery, demonstrating the versatility of pyrrole derivatives in the development of new therapeutic agents with specific target selectivity (Li Petri et al., 2020).

properties

IUPAC Name

1H-pyrrole-2,5-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c7-5(10)3-1-2-4(9-3)6(8)11/h1-2,9H,(H2,7,10)(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFIPNKZUNZIMDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=C1)C(=O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90616396
Record name 1H-Pyrrole-2,5-dicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90616396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrrole-2,5-dicarboxamide

CAS RN

719278-42-9
Record name 1H-Pyrrole-2,5-dicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90616396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
GW Bates, PA Gale, ME Light, MI Ogden… - Dalton …, 2008 - pubs.rsc.org
Metal complexes of 2,5-dicarboxamidopyrroles and 2,5-dicarbothioamidopyrroles have been structurally characterised for the first time, complementing the significant amount of work …
Number of citations: 8 pubs.rsc.org
MB Hursthouse, SJ Coles, ME Light, CP Chapman… - 2001 - ecrystals.chem.soton.ac.uk
Four new 2-amidopyrroles and 2,5-diamidopyrroles have been synthesized and their anion complexation properties investigated. The crystal structures of these receptors have been …
Number of citations: 2 ecrystals.chem.soton.ac.uk
SJ Coles, CP Chapman, ME Light, GJ Tizzard… - 2001 - ecrystals.chem.soton.ac.uk
Four new 2-amidopyrroles and 2,5-diamidopyrroles have been synthesized and their anion complexation properties investigated. The crystal structures of these receptors have been …
Number of citations: 2 ecrystals.chem.soton.ac.uk
ME Light, MB Hursthouse, PA Gale, S Camiolo - 2001 - ecrystals.chem.soton.ac.uk
Two new pyrrole 2,5-diamide clefts have been synthesized containing 4-nitrophenyl or 3,5-dinitrophenyl groups appended to the amide positions. The 3,5-dinitrophenyl derivative has …
Number of citations: 0 ecrystals.chem.soton.ac.uk
DS María, MÁ Farrán, MÁ García, E Pinilla… - The Journal of …, 2011 - ACS Publications
Four hosts (7–10) containing 2,6-bisamidopyridine- and 2,5-bisamidopyrrole-bearing pyridyl or 1,8-naphthyridyl groups have been prepared and their structures studied by a …
Number of citations: 16 pubs.acs.org
MB Jiménez, AL Fuentes de Arriba, E Calle… - Supramolecular …, 2012 - Taylor & Francis
Neutral ditopic and fluorescent receptor 1 based on two 2,5-pyrrolecarboxamide units shows a strong association with dicarboxylate anions such as glutarate and adipate through …
Number of citations: 1 www.tandfonline.com
IA Carasel, CR Yamnitz, RK Winter… - The Journal of Organic …, 2010 - ACS Publications
The F − , Cl − , and Br − binding selectivity of bis(p-nitroanilide)s of dipicolinic and isophthalic acids was studied by using competitive electrospray mass spectrometry and UV−Visible …
Number of citations: 27 pubs.acs.org
GE Koutsoumpli, VD Dimaki, TN Thireou… - Journal of Medicinal …, 2012 - ACS Publications
Overexpression of human GSTA1-1 in tumor cells is part of MDR mechanisms. We report on the synthesis of 11 pyrrole derivatives as hGSTA1-1 inhibitors starting from 1-methyl-2-[(2-…
Number of citations: 20 pubs.acs.org
EA Katayev, NV Boev, E Myshkovskaya… - … A European Journal, 2008 - Wiley Online Library
The anion‐templated syntheses and binding properties of novel macrocyclic oligopyrrole receptors in which pyrrole rings are linked through amide or imine bonds are described. The …
JM Sciani, B Zychar, LR Gonçalves, R Giorgi… - Journal of Venomous …, 2017 - SciELO Brasil
Background Sea urchins are animals commonly found on the Brazilian shoreline, being Echinometra lucunter the most abundant species. Accidents caused by E. lucunter have been …
Number of citations: 5 www.scielo.br

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